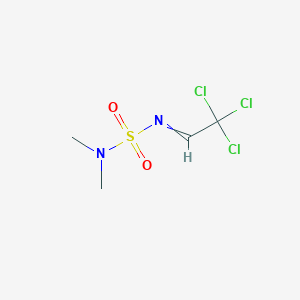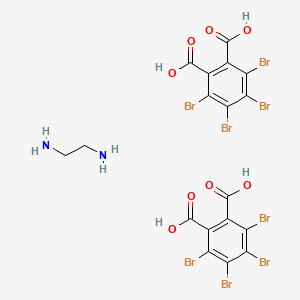![molecular formula C18H22S3 B14482365 3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl CAS No. 65782-87-8](/img/structure/B14482365.png)
3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl is an organic compound characterized by the presence of three methylsulfanyl groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of 3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted biphenyl derivatives.
科学研究应用
3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its biphenyl core can interact with biological membranes and proteins, affecting their function and activity .
相似化合物的比较
Similar Compounds
- 4-Methyl-3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- 1-[3,4,5-Tris(methylsulfanyl)benzyl]cyclopropanol
Uniqueness
3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl is unique due to its specific arrangement of methylsulfanyl groups on a biphenyl core. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds.
属性
CAS 编号 |
65782-87-8 |
|---|---|
分子式 |
C18H22S3 |
分子量 |
334.6 g/mol |
IUPAC 名称 |
1,3-bis(methylsulfanylmethyl)-5-[4-(methylsulfanylmethyl)phenyl]benzene |
InChI |
InChI=1S/C18H22S3/c1-19-11-14-4-6-17(7-5-14)18-9-15(12-20-2)8-16(10-18)13-21-3/h4-10H,11-13H2,1-3H3 |
InChI 键 |
BLJXMEFWCXHWNQ-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=CC=C(C=C1)C2=CC(=CC(=C2)CSC)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


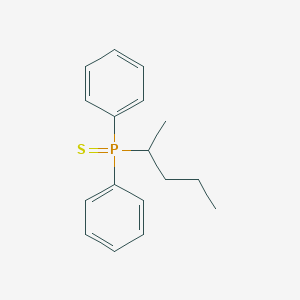
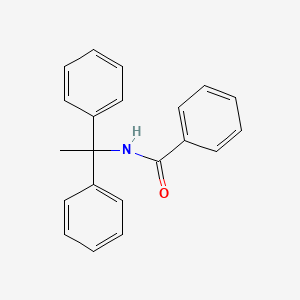
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
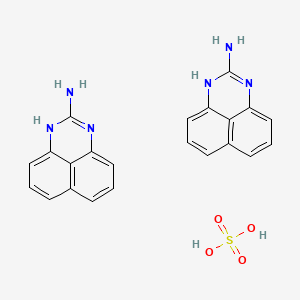
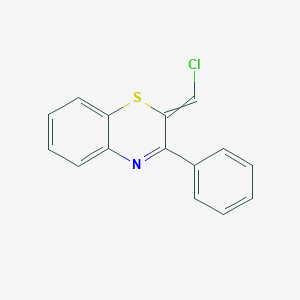
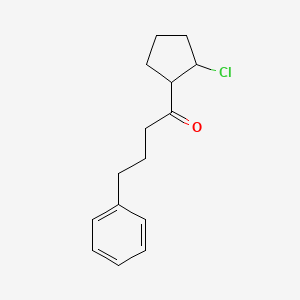
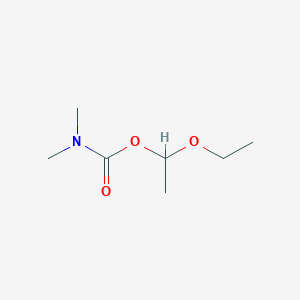
![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
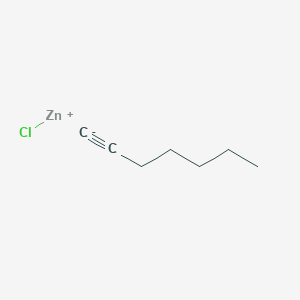
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
